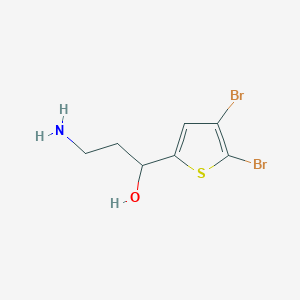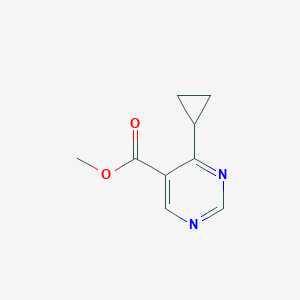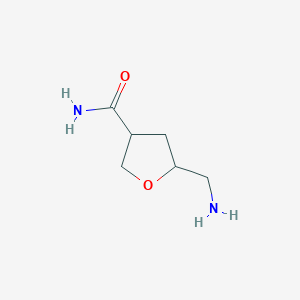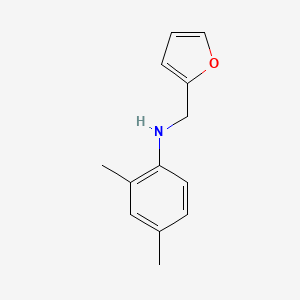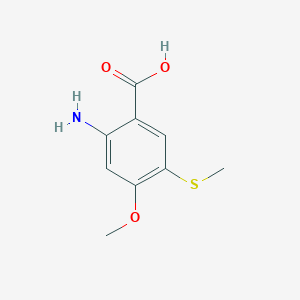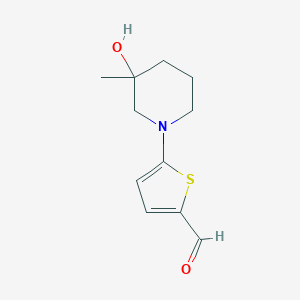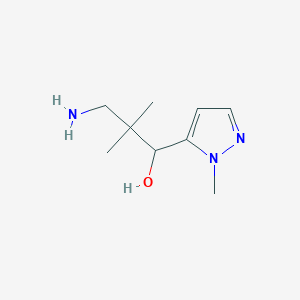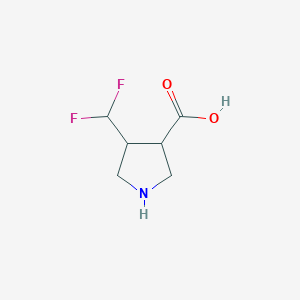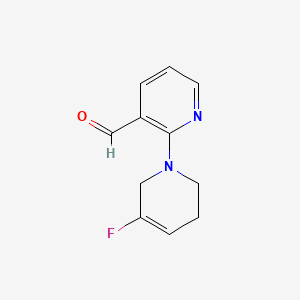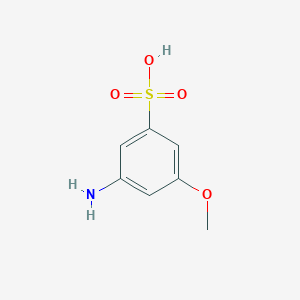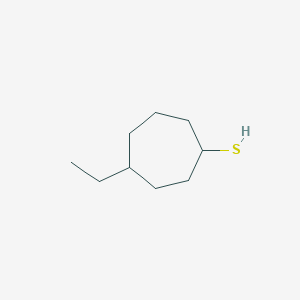
4-Ethylcycloheptane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethylcycloheptane-1-thiol is an organic compound characterized by a seven-membered cycloalkane ring with an ethyl group and a thiol group attached. The thiol group (-SH) imparts unique chemical properties to the compound, making it a subject of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethylcycloheptane-1-thiol typically involves the introduction of the thiol group into a pre-formed cycloheptane ring. One common method is the nucleophilic substitution reaction where a suitable leaving group on the cycloheptane ring is replaced by a thiol group using reagents like sodium hydrosulfide (NaSH) or thiourea. The reaction conditions often include a polar solvent and a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4-Ethylcycloheptane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can convert the thiol group to a sulfide using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Sodium hydrosulfide (NaSH), thiourea
Major Products:
Oxidation: Disulfides, sulfonic acids
Reduction: Sulfides
Substitution: Various substituted cycloheptane derivatives
Aplicaciones Científicas De Investigación
4-Ethylcycloheptane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure and reactivity make it valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The thiol group is known for its ability to form strong bonds with metals, making this compound useful in studying metalloproteins and enzyme active sites.
Medicine: Research into thiol-containing compounds has shown potential in developing new pharmaceuticals, particularly in targeting oxidative stress and metal ion homeostasis.
Industry: The compound’s reactivity with metals and other functional groups makes it useful in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-Ethylcycloheptane-1-thiol primarily involves its thiol group. Thiols are known for their nucleophilicity and ability to form strong bonds with metals. This property allows the compound to interact with various molecular targets, including enzymes and metalloproteins. The thiol group can undergo oxidation-reduction reactions, playing a role in redox biology and influencing cellular processes .
Comparación Con Compuestos Similares
Cycloheptane-1-thiol: Lacks the ethyl group, making it less sterically hindered and potentially more reactive.
4-Methylcycloheptane-1-thiol: Similar structure but with a methyl group instead of an ethyl group, affecting its reactivity and physical properties.
Cyclohexane-1-thiol: A six-membered ring compound with different ring strain and reactivity compared to the seven-membered ring of 4-Ethylcycloheptane-1-thiol
Uniqueness: this compound’s unique combination of a seven-membered ring and an ethyl group provides distinct steric and electronic properties. These characteristics influence its reactivity and make it a valuable compound for specific applications in research and industry.
Propiedades
Fórmula molecular |
C9H18S |
|---|---|
Peso molecular |
158.31 g/mol |
Nombre IUPAC |
4-ethylcycloheptane-1-thiol |
InChI |
InChI=1S/C9H18S/c1-2-8-4-3-5-9(10)7-6-8/h8-10H,2-7H2,1H3 |
Clave InChI |
XQUPXMPFBFMVFS-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCCC(CC1)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 5-[ethyl(methyl)amino]piperidine-3-carboxylate](/img/structure/B13159389.png)
![1-[1-(Aminomethyl)cyclopropyl]-2,2-dimethyl-propan-1-ol](/img/structure/B13159390.png)
